molecular formula C13H13NO B076006 9(2H)-Acridinone, 1,3,4,10-tetrahydro- CAS No. 13161-85-8

9(2H)-Acridinone, 1,3,4,10-tetrahydro-

Cat. No.: B076006
CAS No.: 13161-85-8
M. Wt: 199.25 g/mol
InChI Key: CVEXTAUZJWYDJX-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for MMV665843 are not extensively documented in publicly available literature. the preparation of similar antimalarial compounds typically involves multi-step organic synthesis, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and purity of the final product.

Chemical Reactions Analysis

MMV665843, like many organic compounds, can undergo various types of chemical reactions. These include:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can facilitate hydrolysis.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.

Scientific Research Applications

MMV665843 has been primarily studied for its antimalarial properties. It has shown significant activity against Plasmodium falciparum, making it a potential candidate for the development of new antimalarial therapies . Beyond its antimalarial activity, compounds like MMV665843 can also be valuable tools in biological research for studying the mechanisms of parasite resistance and drug action.

Comparison with Similar Compounds

MMV665843 can be compared to other antimalarial compounds such as chloroquine, piperaquine, and artemisinin . While chloroquine and piperaquine affect protein degradation pathways, artemisinin exhibits fast-killing activity. MMV665843’s unique properties and potential for overcoming resistance make it a valuable addition to the arsenal of antimalarial drugs .

Similar Compounds

These compounds share some similarities in their antimalarial activity but differ in their mechanisms of action and resistance profiles.

Properties

IUPAC Name

2,3,4,10-tetrahydro-1H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEXTAUZJWYDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157142
Record name 9(2H)-Acridinone, 1,3,4,10-tetrahydro-
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56717-04-5, 13161-85-8
Record name 1,2,3,4-Tetrahydro-9-acridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56717-04-5
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Record name 1,2,3,4-Tetrahydroacridone
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Record name 13161-85-8
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Record name 9(2H)-Acridinone, 1,3,4,10-tetrahydro-
Source EPA DSSTox
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Record name 1,2,3,4-Tetrahydro-9-acridanone
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Record name 1,2,3,4-TETRAHYDROACRIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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